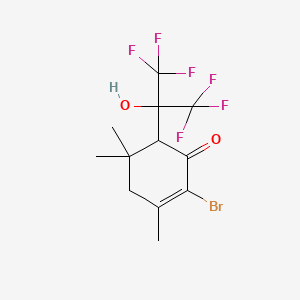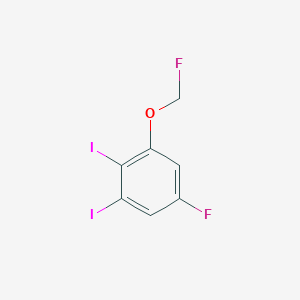
1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene is used as a building block in organic synthesis. It can be used to introduce fluorine and iodine atoms into complex molecules, which can be valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of radiolabeled compounds for imaging and diagnostic purposes. The presence of iodine atoms allows for easy incorporation of radioactive isotopes .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials .
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene depends on its specific applicationFor example, the iodine atoms can participate in halogen bonding interactions, while the fluorine atoms can influence the compound’s electronic properties .
Molecular Targets and Pathways:
Halogen Bonding: The iodine atoms can form halogen bonds with electron-rich sites on target molecules.
Electronic Effects: The fluorine atoms can modulate the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene: A closely related compound with a similar structure and properties.
1,2-Diiodo-4-fluoro-3-(fluoromethoxy)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness: 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both iodine and fluorine atoms provides a combination of properties that can be advantageous in various chemical and industrial processes .
Eigenschaften
Molekularformel |
C7H4F2I2O |
|---|---|
Molekulargewicht |
395.91 g/mol |
IUPAC-Name |
5-fluoro-1-(fluoromethoxy)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(9)1-5(10)7(6)11/h1-2H,3H2 |
InChI-Schlüssel |
BPTWGCQCYZEJMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCF)I)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
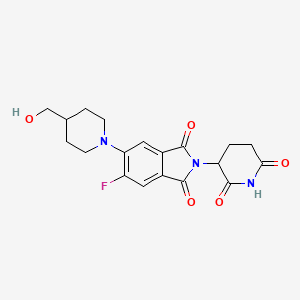
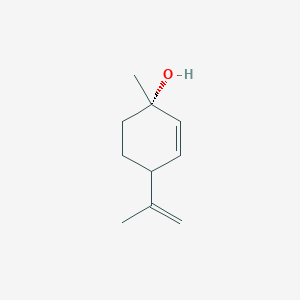

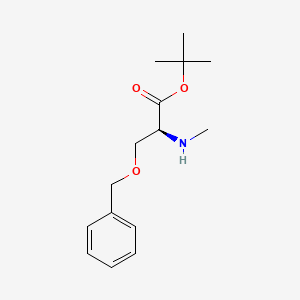
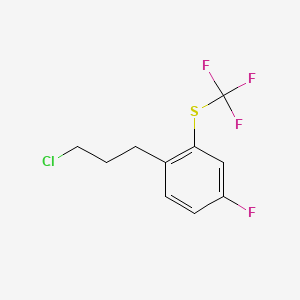
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)

![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
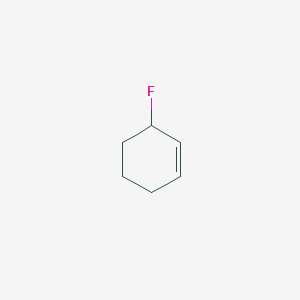
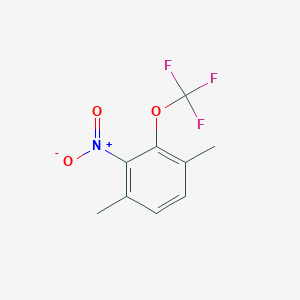
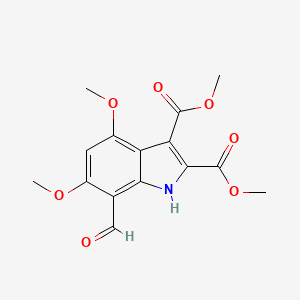
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
